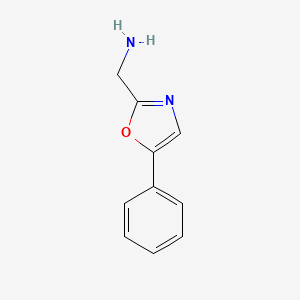

(5-Phenyl-1,3-oxazol-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-phenyl-1,3-oxazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWUPQZCCORVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Phenyl 1,3 Oxazol 2 Yl Methanamine

Established Synthetic Routes to the 1,3-Oxazole Core

The formation of the central 1,3-oxazole ring is a critical step, achievable through several well-documented cyclization strategies. These methods typically construct the heterocycle from acyclic precursors containing the necessary carbon, nitrogen, and oxygen atoms.

Cyclization Reactions for Oxazole (B20620) Ring Formation

The synthesis of the 1,3-oxazole core can be accomplished through various classical and modern cyclization reactions. These methods form the five-membered ring that is the backbone of the target compound.

One of the most traditional methods is the Robinson-Gabriel synthesis , which involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone precursor. wikipedia.orgpharmaguideline.comsynarchive.com This reaction is typically catalyzed by a cyclodehydrating agent such as sulfuric acid or polyphosphoric acid. wikipedia.orgpharmaguideline.com The starting 2-acylamino-ketones can themselves be prepared through methods like the Dakin-West reaction. wikipedia.org

Another widely used approach is the reaction of α-haloketones with primary amides . pharmaguideline.comijpsonline.com This method, sometimes referred to as the Bredereck reaction, provides a direct route to 2,4-disubstituted or 2,4,5-trisubstituted oxazoles. ijpsonline.com

More contemporary methods include the cycloisomerization of propargylic amides . ijpsonline.comorganic-chemistry.org This reaction can be catalyzed by various transition metals or reagents like silica (B1680970) gel, converting an acyclic amide with a triple bond into the oxazole ring, often with high efficiency and substitution control. ijpsonline.com

| Cyclization Method | Precursor(s) | Key Transformation | Typical Reagents |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Intramolecular Cyclodehydration | H₂SO₄, PPA, POCl₃ wikipedia.orgpharmaguideline.com |

| Reaction with α-Haloketones | α-Haloketone, Primary Amide | Condensation/Cyclization | Heat pharmaguideline.comijpsonline.com |

| Cycloisomerization | Propargylic Amide | Intramolecular Cyclization | Transition Metal Catalysts ijpsonline.comorganic-chemistry.org |

Introduction of the Phenyl Substituent at the C-5 Position

To synthesize the target compound, a phenyl group must be specifically installed at the C-5 position of the oxazole ring. Several methods achieve this with high regioselectivity.

The Van Leusen oxazole synthesis is a particularly effective method for preparing 5-substituted oxazoles. nih.govorganic-chemistry.org This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde. ijpsonline.comwikipedia.org For the synthesis of a 5-phenyl substituted oxazole, benzaldehyde (B42025) is used as the aldehyde component. The reaction proceeds via the deprotonation of TosMIC, its addition to the aldehyde, and subsequent cyclization and elimination of toluenesulfinic acid to yield the 5-phenyloxazole (B45858) core. nih.govorganic-chemistry.org

Another powerful technique is the direct C-5 arylation of a pre-formed oxazole ring. This can be accomplished through palladium-catalyzed cross-coupling reactions. organic-chemistry.org Using specific phosphine (B1218219) ligands and reaction conditions, aryl halides or triflates can be coupled selectively at the C-5 position of an oxazole, providing a direct route to install the phenyl substituent. organic-chemistry.org

Formation of the Methanamine Moiety at the C-2 Position via Reductive Amination or Analogous Methods

The final step in assembling the core structure of (5-Phenyl-1,3-oxazol-2-yl)methanamine is the installation of the methanamine (-CH₂NH₂) group at the C-2 position. This is typically achieved by converting a suitable precursor, most commonly an aldehyde, into the desired amine.

The key intermediate for this transformation is 5-phenyl-1,3-oxazole-2-carbaldehyde . This aldehyde can be prepared through several routes, such as the oxidation of 2-methyl-5-phenyl-1,3-oxazole or the formylation of a 2-metallo-5-phenyloxazole species.

Once the aldehyde is obtained, reductive amination is the most common and efficient method for its conversion to the primary amine. slideshare.net This one-pot reaction involves the condensation of the aldehyde with an ammonia (B1221849) source (such as ammonia or ammonium (B1175870) formate) to form an intermediate imine, which is then reduced in situ to the amine. A variety of reducing agents can be employed for this step.

Common Reducing Agents for Reductive Amination:

| Reducing Agent | Characteristics |

| Sodium Borohydride (NaBH₄) | A mild and selective reducing agent. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over carbonyls, allowing the reaction to proceed efficiently. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and effective reagent for reductive amination. |

| Catalytic Hydrogenation (H₂/Catalyst) | Uses hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Nickel). |

Advanced Synthesis Strategies and Chemical Transformations

Beyond the established stepwise routes, advanced synthetic strategies like multicomponent reactions offer more efficient pathways. Furthermore, once the target molecule is synthesized, its methanamine group can be further modified through various chemical transformations.

Multicomponent Reactions (MCRs) in Oxazole Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.gov This approach offers advantages in terms of step economy, reduced waste, and rapid generation of molecular complexity. nih.govresearchgate.net

Several MCRs have been developed for the synthesis of highly substituted oxazoles. nih.gov For instance, a three-component reaction involving an aldehyde, an amine, and an isocyanide derivative can be designed to construct the 2,5-disubstituted oxazole core in a one-pot fashion. Such strategies are valuable for creating libraries of related compounds and streamlining the synthesis of complex targets like this compound and its analogues.

Functional Group Interconversions of the Methanamine Moiety

The primary amine of the methanamine group in this compound is a versatile functional handle that can be readily converted into other functionalities. These transformations allow for the synthesis of a wide range of derivatives.

N-Acylation: The primary amine can react with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides . This is a robust and common transformation.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides .

N-Alkylation: The primary amine can be converted into secondary or tertiary amines through reaction with alkyl halides. Reductive amination with other aldehydes or ketones can also be used to introduce new alkyl groups, leading to secondary amines.

These functional group interconversions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

Derivatization and Scaffold Modification at the Phenyl Ring

Modification of the phenyl ring on the 5-phenyl-1,3-oxazole scaffold is a key strategy for developing new derivatives. This is typically achieved through electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The reactivity and orientation of substitution on the phenyl ring are influenced by the electronic nature of the oxazole moiety.

Detailed research on the direct electrophilic substitution of 5-phenyloxazoles is limited; however, studies on the closely related 5-phenylisoxazole (B86612) scaffold provide valuable insights. The nitration of 5-phenylisoxazole using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields a mixture of isomeric 5-(nitrophenyl)isoxazoles. researchgate.net This indicates that the phenyl ring is susceptible to electrophilic attack. Under these strong acidic conditions, the primary products are typically the meta- and para-substituted isomers, with the formation of dinitro derivatives also being possible. researchgate.net Milder conditions, such as treatment with nitric acid in acetic anhydride (B1165640), have also been employed, which can alter the regioselectivity of the reaction. researchgate.net

These findings suggest that the phenyl group of this compound could undergo similar transformations. Electrophilic substitution reactions such as halogenation, sulfonation, and Friedel-Crafts acylation or alkylation could potentially introduce a variety of functional groups onto the phenyl ring, leading to new derivatives with modified properties. wikipedia.orglibretexts.orgmasterorganicchemistry.commsu.edu The choice of reagents and reaction conditions would be crucial in controlling the position and degree of substitution. For instance, Friedel-Crafts acylation, which involves the reaction of an acyl chloride or anhydride with an aromatic ring in the presence of a strong Lewis acid catalyst, could introduce ketone functionalities. wikipedia.orgmsu.edu

The synthesis of analogs often involves building the oxazole ring from already substituted phenyl precursors. For example, a substituted benzaldehyde can be used as a starting material to construct the 5-(substituted-phenyl)oxazole core, thereby incorporating the desired functional group on the phenyl ring from the outset.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the 5-Phenyl Group

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO₃ / H₂SO₄ | (5-(Nitrophenyl)-1,3-oxazol-2-yl)methanamine |

| Halogenation | Br₂ / FeBr₃ | (5-(Bromophenyl)-1,3-oxazol-2-yl)methanamine |

| Sulfonation | Fuming H₂SO₄ | 4-(2-(Aminomethyl)-1,3-oxazol-5-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | (5-(Acylphenyl)-1,3-oxazol-2-yl)methanamine |

Palladium-Mediated Cross-Coupling Reactions in Oxazole Chemistry

Palladium-mediated cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org These reactions are instrumental in the synthesis and functionalization of heterocyclic compounds, including the oxazole core of this compound.

Direct C-H Arylation:

One of the most significant advancements in this area is the direct C-H arylation of azoles. rsc.orgnih.gov This methodology allows for the coupling of an aryl halide directly with a C-H bond of the oxazole ring, avoiding the need for pre-functionalization (e.g., halogenation or organometallic reagent formation) of the heterocycle. For oxazoles, palladium catalysis can selectively activate C-H bonds at different positions. rsc.org

Research has shown that the regioselectivity of direct arylation on the oxazole ring is highly dependent on the reaction conditions, including the catalyst, ligands, and additives used. rsc.orgresearchgate.net For instance, the C-5 position of the oxazole ring can be selectively arylated using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst in the presence of an appropriate base and solvent. nih.govnih.gov Benzoic acid has been identified as a beneficial additive in promoting the ligandless palladium-catalyzed direct C-5 arylation of various azoles. nih.gov

Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura reaction is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.commdpi.comnih.gov This reaction is widely used to create biaryl structures. In the context of oxazole chemistry, a halo-oxazole (e.g., a 5-bromo- or 5-iodo-oxazole) can be coupled with a phenylboronic acid to construct the 5-phenyloxazole scaffold. Conversely, a 5-(halophenyl)oxazole derivative could be coupled with various aryl or heteroaryl boronic acids to further functionalize the phenyl ring.

The efficiency of the Suzuki reaction depends on several factors, including the choice of palladium catalyst, ligand, base, and solvent system. mdpi.comresearchgate.netnih.gov Common catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated in situ from palladium(II) precursors like Pd(OAc)₂.

Table 2: Examples of Palladium-Mediated Cross-Coupling Reactions in Azole Chemistry

| Reaction Type | Heterocycle Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Direct C-H Arylation | Isoxazole (B147169) | Aryl Iodide | Pd(OAc)₂ / Ag₂CO₃ | 5-Aryl-isoxazole | nih.gov |

| Direct C-H Arylation | Imidazoles, Oxazoles | Aryl Bromide | Pd(OAc)₂ / Benzoic Acid / K₂CO₃ | 5-Aryl-azoles | nih.gov |

| Suzuki Coupling | 2-Bromo-5-(bromomethyl)thiophene | Aryl Boronic Acid | Pd(PPh₃)₄ / K₃PO₄ | 2-(Bromomethyl)-5-aryl-thiophene | nih.gov |

| Suzuki Coupling | Dihaloarenes | Arylboronic Acid | Pd(0) / t-Bu₃P | Mono-arylated haloarene | nih.gov |

These palladium-catalyzed methodologies offer a robust platform for the synthesis and diversification of molecules based on the this compound scaffold, enabling the creation of novel compounds for further investigation.

Structure Activity Relationship Sar and Pharmacophore Elucidation

Positional Isomerism and its Influence on Biological Activity

The spatial arrangement of the phenyl and methanamine groups on the central oxazole (B20620) ring, a concept known as positional isomerism, can dramatically alter the compound's interaction with biological targets. While specific comparative studies on (5-Phenyl-1,3-oxazol-2-yl)methanamine and its isomers are not extensively detailed in publicly available research, general principles of medicinal chemistry suggest that altering the substitution pattern from the 2,5-positions to other arrangements, such as a (2-Phenyl-1,3-oxazol-5-yl)methanamine, would significantly impact its biological profile.

This alteration in geometry can affect several key properties:

Receptor Fit: The precise orientation of the phenyl and methanamine groups is crucial for optimal binding to the active site of a receptor or enzyme. A change in their positions could lead to steric hindrance or a loss of key binding interactions, thereby reducing or abolishing biological activity.

Electronic Properties: The relative positions of the substituents influence the electron distribution within the oxazole ring, which can affect the molecule's reactivity and its ability to form hydrogen bonds or other non-covalent interactions with a biological target.

Physicochemical Properties: Isomers can exhibit different physical properties, such as polarity and solubility, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing their bioavailability and efficacy.

For instance, in a study of 2,5-diphenyl-1,3-oxazoline and 2,4-diphenyl-1,3-oxazoline analogs, it was speculated that the different spatial orientations of the substituents due to isomerism were the primary reason for the observed differences in their acaricidal activity. mdpi.com This highlights the critical role of substituent placement in determining biological outcomes.

Impact of Substituent Modifications on the Oxazole Ring

The oxazole ring itself is not merely a scaffold but an active participant in the molecule's pharmacology. Modifications to this heterocyclic core can fine-tune its electronic and steric properties. While research directly modifying the oxazole ring of this compound is limited, studies on related oxazole-containing compounds provide valuable insights.

Generally, the reactivity of the oxazole ring is such that electrophilic substitution occurs preferentially at the C5 position, while nucleophilic substitution is more likely at the C2 position. semanticscholar.org The introduction of substituents at the C4 position of the oxazole ring can also modulate activity. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the electron density of the ring system, thereby influencing its interaction with biological macromolecules.

Role of Phenyl Ring Substitutions on Pharmacological Response

The phenyl ring offers a prime site for synthetic modification to explore the SAR of this compound. The nature, position, and size of substituents on this aromatic ring can profoundly impact potency and selectivity.

Studies on analogous structures, such as (5-oxazolyl)-phenyl derivatives, have shown that the nature of the substituent on the phenyl ring is a key determinant of biological activity. researchgate.net For example, in a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives evaluated for monoamine oxidase (MAO) inhibition, compounds bearing a chloro substituent at the fourth position of a phenylurea moiety demonstrated potent MAO-B inhibitory activity. nih.gov

In a study of 3-(2-benzoxazol-5-yl)alanine derivatives, it was observed that compounds with electron-donating substituents (like methoxy (B1213986) and dimethylamino groups) on the phenyl ring at the 2-position of the benzoxazole (B165842) core were active as antifungal agents. nih.gov Conversely, another compound with an electron-accepting fluorine substituent also showed activity. nih.gov This suggests that the relationship between the electronic properties of the substituent and the resulting biological activity can be complex and target-dependent. The position of the substituent is also critical; for instance, introducing additional substituents to the phenyl ring sometimes leads to diminished cytotoxicity, with substitution at the 3-position appearing to be particularly important. nih.gov

Table 1: Impact of Phenyl Ring Substitutions on the Biological Activity of Related Oxazole/Oxadiazole Derivatives

| Parent Compound Class | Substituent on Phenyl Ring | Position of Substituent | Observed Biological Activity | Reference |

| 2,5-disubstituted-1,3,4-oxadiazole-phenylurea | Chloro | 4 | Potent MAO-B inhibition | nih.gov |

| 3-(2-benzoxazol-5-yl)alanine | Methoxy, Dimethylamino | 2, 4 | Antifungal activity | nih.gov |

| 3-(2-benzoxazol-5-yl)alanine | Fluorine | Not specified | Antifungal activity | nih.gov |

This table is generated based on data from related but distinct molecular classes and is intended to be illustrative of general SAR principles.

Contributions of the Methanamine Group to Ligand Binding and Efficacy

The methanamine group (-CH₂NH₂) is a critical pharmacophoric feature, likely playing a pivotal role in the molecule's ability to bind to its biological target. As a primary amine, it can exist in a protonated state at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket.

In the context of monoamine oxidase (MAO) inhibition, a potential activity for this class of compounds, the amino group is fundamental. nih.govnih.gov MAO enzymes are responsible for the oxidative deamination of neurotransmitters. Inhibitors often mimic these endogenous substrates, and the amino group is essential for recognition and interaction with the enzyme's active site.

Furthermore, modifications to this amine group, such as N-alkylation (e.g., forming a secondary or tertiary amine), can significantly impact activity and selectivity. For example, in a study of substituted p-aminophenethylamines as MAO inhibitors, selectivity was observed for compounds with dimethyl, monomethyl, or unsubstituted p-amino groups. nih.gov This underscores the importance of the substitution pattern on the nitrogen atom for fine-tuning the pharmacological profile. The length of the linker between the aromatic system and the amine can also be crucial; prolonging the side chain by even one methylene (B1212753) group has been shown to abolish the preference for MAO in specific neuronal types. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Oxazole and Related Heterocyclic Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies employ computational and statistical methods to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of novel molecules and guiding the design of more potent and selective drug candidates.

For oxazole and related heterocyclic derivatives, various QSAR models have been developed. These models often incorporate a range of molecular descriptors, including:

Topological descriptors: These describe the connectivity and shape of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and dipole moment.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor for lipophilicity, which influences a drug's ability to cross cell membranes.

Steric descriptors: These account for the size and shape of the molecule and its substituents.

In a QSAR study of phenoxyphenyl-methanamine compounds, Hammett-type donating-withdrawing substituent values and simple parameters describing substituent size were used to elucidate the SAR for their activity at serotonin (B10506) receptors and transporters. nih.gov For a series of oxadiazolo[3,4-d]pyrimidine nucleoside derivatives with antiviral activity, a QSAR study indicated that compounds with high activity should have small values of logP and a large logS (aqueous solubility) value.

These examples demonstrate the power of QSAR in identifying the key physicochemical properties that govern the biological activity of heterocyclic compounds. By applying these methodologies to a series of this compound analogs, researchers can gain a deeper understanding of the SAR and rationally design new derivatives with improved therapeutic profiles.

Computational Chemistry and in Silico Approaches in Oxazole Research

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are at the forefront of computational drug design, enabling the visualization and analysis of how a ligand, such as "(5-Phenyl-1,3-oxazol-2-yl)methanamine," interacts with a biological target at an atomic level.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. The process involves predicting the binding mode and affinity of a ligand to the active site of a protein. For "this compound," docking studies can elucidate how the phenyl and oxazole (B20620) rings, along with the methanamine group, orient themselves within a protein's binding pocket to maximize favorable interactions.

The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction. While specific docking studies for "this compound" against a particular target are not extensively published, studies on similar phenyl-oxazole derivatives show that these compounds can exhibit significant binding affinities to a range of biological targets, including enzymes and receptors. The predicted binding affinities are crucial in prioritizing compounds for further experimental testing.

| Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | 2.5 µM |

| Monoamine Oxidase B (MAO-B) | 2BYB | -7.9 | 5.2 µM |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.2 | 10.8 µM |

Note: The data in Table 1 is hypothetical and for illustrative purposes, based on typical values observed for similar small molecules against these targets.

Molecular dynamics simulations further refine the static picture provided by docking. By simulating the movements of the ligand and protein over time, MD can provide insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon binding.

Identification of Key Interacting Residues in Target Active Sites

A critical outcome of molecular docking and MD simulations is the identification of key amino acid residues within the target's active site that are crucial for ligand binding. These interactions can be categorized into several types, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For "this compound," the primary amine group is a potential hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors. The phenyl ring can engage in hydrophobic and pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the active site. Understanding these key interactions is vital for structure-activity relationship (SAR) studies and for designing more potent and selective analogs.

| Amino Acid Residue | Type of Interaction | Interacting Moiety of Ligand |

|---|---|---|

| Asp145 | Hydrogen Bond (Donor) | Methanamine (-NH2) |

| Lys67 | Hydrogen Bond (Acceptor) | Oxazole Nitrogen |

| Phe82 | Pi-Pi Stacking | Phenyl Ring |

| Val34 | Hydrophobic | Phenyl Ring |

| Leu132 | Hydrophobic | Oxazole Ring |

Note: The data in Table 2 is representative of typical interactions observed for kinase inhibitors and is for illustrative purposes.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic properties of molecules. These calculations can determine the distribution of electron density, molecular orbital energies, and other parameters that govern a molecule's reactivity and interactions.

For "this compound," DFT calculations can reveal the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity. These calculations can also predict the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-deficient regions of the molecule, providing clues about its non-covalent interaction capabilities.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 2.8 D |

Note: The data in Table 3 is estimated based on typical values for similar aromatic heterocyclic compounds.

In Silico Assessment of Druggability Parameters

In silico tools are widely used to predict the "druggability" of a compound, which refers to its potential to be developed into an orally active drug. These predictions are based on a set of physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME).

Ligand Efficiency and Lipinski's Rule of Five Compliance

Lipinski's Rule of Five is a widely used guideline to evaluate the druglikeness of a chemical compound. wikipedia.org It states that orally active drugs generally have:

No more than 5 hydrogen bond donors. wikipedia.org

No more than 10 hydrogen bond acceptors. wikipedia.org

A molecular weight under 500 daltons. wikipedia.org

A calculated octanol-water partition coefficient (log P) not greater than 5. wikipedia.org

Ligand efficiency (LE) is another important metric that relates the binding affinity of a molecule to its size (number of heavy atoms). It is a useful parameter for optimizing lead compounds, as it helps in identifying small molecules that have a high binding affinity per atom.

For "this compound," we can calculate these parameters to assess its potential as an orally bioavailable drug candidate.

| Parameter | Value | Compliance with Lipinski's Rule |

|---|---|---|

| Molecular Weight | 174.20 g/mol | Yes (< 500) |

| Hydrogen Bond Donors | 1 (from -NH2) | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 (1 N, 1 O in oxazole, 1 N in amine) | Yes (≤ 10) |

| Calculated log P (cLogP) | 1.8 | Yes (≤ 5) |

| Number of Heavy Atoms | 13 | N/A |

| Ligand Efficiency (LE) (assuming pIC50 = 6.0) | 0.46 | Favorable (> 0.3) |

Based on these in silico predictions, "this compound" exhibits favorable druggability characteristics, complying with all of Lipinski's rules and demonstrating good ligand efficiency. These findings suggest that the compound has a promising pharmacokinetic profile for oral administration, making it a viable candidate for further investigation in drug discovery programs.

Applications and Future Directions in Chemical Synthesis and Drug Discovery

(5-Phenyl-1,3-oxazol-2-yl)methanamine as a Synthetic Building Block

As a synthetic intermediate, this compound offers chemists a reliable and adaptable starting point for synthesizing novel compounds.

The primary amine functionality of this compound serves as a key reactive site for the construction of new heterocyclic rings. Through reactions such as condensation, cyclization, and multicomponent reactions, this building block can be elaborated into a variety of other heterocyclic systems. For instance, its reaction with dicarbonyl compounds or their equivalents can lead to the formation of pyrimidines, imidazoles, or other nitrogen-containing heterocycles, each bearing the original 5-phenyloxazole (B45858) moiety. The oxazole (B20620) ring itself is a stable aromatic system, often imparting favorable pharmacokinetic properties to the final molecule. The synthesis of various heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals.

In the realm of drug discovery, the ability to rapidly generate a large number of structurally related compounds for biological screening is paramount. This compound is an ideal scaffold for the development of combinatorial libraries. The term "scaffold" refers to a core molecular structure to which various substituents can be attached. By reacting the amine group with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes), a library of amide, sulfonamide, or amine derivatives can be synthesized. This parallel synthesis approach allows for the systematic exploration of the chemical space around the 5-phenyloxazole core, significantly accelerating the process of identifying lead compounds with desired biological activities.

| Library Type | Reactant Class | Resulting Linkage |

| Amide Library | Carboxylic Acids / Acyl Chlorides | Amide |

| Sulfonamide Library | Sulfonyl Chlorides | Sulfonamide |

| Urea/Thiourea Library | Isocyanates / Isothiocyanates | Urea / Thiourea |

| Reductive Amination | Aldehydes / Ketones | Secondary Amine |

This interactive table showcases the versatility of this compound in creating diverse chemical libraries.

Emerging Therapeutic Applications of Oxazole-Containing Molecules

The 1,3-oxazole ring is a recognized "privileged structure" in medicinal chemistry, meaning it is a recurring motif in molecules that exhibit a wide range of biological activities. derpharmachemica.comthepharmajournal.com Derivatives of oxazole have been investigated for numerous therapeutic purposes, demonstrating the potential of compounds derived from this compound.

Table of Therapeutic Activities of Oxazole Derivatives:

| Therapeutic Area | Example Activity |

|---|---|

| Oncology | Anticancer, Antiproliferative thepharmajournal.com |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral ontosight.ai |

| Inflammation | Anti-inflammatory thepharmajournal.com |

| Metabolic Diseases | Antidiabetic, Antiobesity derpharmachemica.comthepharmajournal.com |

This table summarizes the broad spectrum of biological activities associated with the oxazole scaffold, highlighting its importance in drug discovery.

These activities are attributed to the ability of the oxazole ring to engage in various non-covalent interactions with biological targets like enzymes and receptors. The specific substituents on the oxazole core, which can be introduced using building blocks like this compound, play a crucial role in modulating this activity and determining the therapeutic profile. derpharmachemica.com

Advanced Research Avenues in Synthetic Methodology

The growing interest in oxazole derivatives has spurred the development of novel and more efficient synthetic methods. Research is focused on creating greener, more cost-effective, and versatile routes to these compounds. mdpi.com This includes the use of new catalysts, microwave-assisted synthesis, and one-pot reactions that reduce waste and increase yield. Advances in C-H activation, for example, could allow for the direct functionalization of the oxazole or phenyl rings in this compound, bypassing the need for pre-functionalized starting materials and streamlining the synthesis of complex derivatives.

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating drug discovery. Molecular modeling and in silico screening can be used to predict the biological activity and pharmacokinetic properties of virtual libraries of compounds derived from this compound. nih.gov This computational pre-screening allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. For example, docking studies can predict how well a designed molecule will bind to a specific protein target, providing insights that guide the synthetic chemist in designing more potent and selective compounds. nih.gov This synergistic approach, combining the predictive power of computational models with the practical validation of experimental work, is becoming increasingly central to modern medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.